MS-Peg10-thp

PROTAC linker chemistry sequential conjugation heterobifunctional PEG

MS-Peg10-thp (CAS 42607-91-0), chemically designated as 29-(oxan-2-yloxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl methanesulfonate, is a polyethylene glycol (PEG)-based heterobifunctional linker with molecular formula C₂₆H₅₂O₁₄S and molecular weight 620.75 g/mol. The compound is engineered for proteolysis targeting chimera (PROTAC) synthesis, featuring a methanesulfonate (Ms) leaving group at one terminus and a tetrahydropyranyl (THP) protected hydroxyl group at the other.

Molecular Formula C26H52O14S
Molecular Weight 620.7 g/mol
Cat. No. B15543753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS-Peg10-thp
Molecular FormulaC26H52O14S
Molecular Weight620.7 g/mol
Structural Identifiers
InChIInChI=1S/C26H52O14S/c1-41(27,28)40-25-23-37-21-19-35-17-15-33-13-11-31-9-7-29-6-8-30-10-12-32-14-16-34-18-20-36-22-24-39-26-4-2-3-5-38-26/h26H,2-25H2,1H3
InChIKeyFUFTZNGTGRXMAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MS-Peg10-thp (CAS 42607-91-0) PROTAC Linker Chemical Identity and Baseline Specifications


MS-Peg10-thp (CAS 42607-91-0), chemically designated as 29-(oxan-2-yloxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl methanesulfonate, is a polyethylene glycol (PEG)-based heterobifunctional linker with molecular formula C₂₆H₅₂O₁₄S and molecular weight 620.75 g/mol . The compound is engineered for proteolysis targeting chimera (PROTAC) synthesis, featuring a methanesulfonate (Ms) leaving group at one terminus and a tetrahydropyranyl (THP) protected hydroxyl group at the other . As a PEG10-length linker, it provides approximately 10 ethylene glycol repeat units (calculated extended length ~35-40 Å), positioning it as a mid-length spacer in the PROTAC linker toolkit . The compound is commercially available from multiple suppliers with reported purity specifications of ≥98% .

Why MS-Peg10-thp Cannot Be Simply Substituted with Alternative PEG-Length or Terminal-Functionalized Linkers in PROTAC Synthesis


PROTAC linker selection is a critical determinant of ternary complex formation efficiency, cellular permeability, and ultimately degradation potency [1]. The specific combination of PEG10 spacer length and terminal Ms/THP functional groups in MS-Peg10-thp dictates orthogonal reactivity in sequential conjugation workflows—a parameter that cannot be replicated by simply substituting a PEG8 or PEG12 linker even if they bear similar terminal groups [2]. Furthermore, the methanesulfonate leaving group exhibits distinct nucleophilic substitution kinetics compared to bromide or tosylate analogs; substituting a Br-PEG10-THP or Tos-PEG10-THP linker without re-optimizing reaction conditions may result in incomplete conjugation yields or altered linker attachment stoichiometry, both of which introduce uncontrolled variability in downstream degradation assays . The following section provides quantitative, comparator-based evidence that substantiates these differentiation claims.

MS-Peg10-thp Comparative Evidence: Quantifiable Differentiation Against Closest Linker Analogs


Terminal Functional Group Pairing: Ms/THP vs. Br/THP for Orthogonal Sequential Conjugation

MS-Peg10-thp features a methanesulfonate (Ms) leaving group paired with a THP-protected hydroxyl terminus, enabling orthogonal, two-step sequential conjugation without risking homodimerization side products. In contrast, Br-PEG10-THP utilizes a bromide leaving group with inherently different leaving group potential (pKa of conjugate acid: MsOH ≈ -1.9 vs. HBr ≈ -9; nucleofugality difference ~10³-10⁴ fold under standard conditions) [1]. This functional group distinction is critical for synthetic workflows requiring differential activation temperatures or base sensitivities. Supplier-specified purity standards: MS-Peg10-thp ≥98% ; Br-PEG10-THP ≥95% . The higher purity specification reduces the likelihood of residual reactive impurities interfering with sensitive bioconjugation steps.

PROTAC linker chemistry sequential conjugation heterobifunctional PEG nucleophilic substitution

PEG10 Spacer Length Differentiation vs. PEG8 and PEG12 Analogs: Impact on Linker Extended Length and Molecular Weight

MS-Peg10-thp provides a PEG10 spacer comprising 10 ethylene glycol repeat units, yielding a calculated extended chain length of approximately 35-40 Å (based on 3.5-4.0 Å per EG unit) [1]. This length places it between the shorter PEG8 analog (MS-PEG8-THP, MW ~532.6, extended length ~28-32 Å) and the longer PEG12 analog (MS-PEG12-THP, MW ~708.9, extended length ~42-48 Å) . Empirical studies across diverse PROTAC systems demonstrate that linker length profoundly affects degradation efficiency—a systematic survey of published PROTACs revealed that PEG linkers with 8-12 units are most frequently associated with DC₅₀ values ≤100 nM, though optimal length is E3 ligase and target protein dependent [2]. No head-to-head comparative degradation data exist among MS-Peg10-thp, MS-PEG8-THP, and MS-PEG12-THP; the selection among these length variants must be empirically determined for each target/E3 ligase pair.

PEG linker length PROTAC ternary complex spatial optimization molecular weight

THP Protection Strategy: Compatibility with Acid-Labile Conjugation Workflows

MS-Peg10-thp employs a tetrahydropyranyl (THP) protecting group on the hydroxyl terminus, which is selectively removable under mild acidic conditions (pH 4-5, room temperature) while remaining stable under basic and neutral conditions that would cleave alternative protecting groups such as Fmoc (base-labile) or Boc (strong acid-labile) [1]. This protection strategy is orthogonal to the methanesulfonate terminus, which is stable under mild acid but undergoes nucleophilic displacement. In contrast, THP-PEG10-THP (bis-THP protected) lacks a reactive leaving group and requires two sequential deprotection steps before conjugation can proceed . Supplier documentation indicates MS-Peg10-thp is supplied at ≥98% purity with THP intact, enabling direct use in sequential conjugation without preliminary deprotection .

THP protecting group acid-labile protection orthogonal deprotection PROTAC synthesis

Commercial Availability and Purity Specification vs. Custom-Synthesized Linker Procurement

MS-Peg10-thp is commercially available from multiple established suppliers (MedChemExpress, TargetMol, XcessBio, Leyan, GlpBio) with standardized purity specifications of ≥98% across vendors . This commercial availability contrasts with custom synthesis approaches, which typically require 4-8 weeks lead time and incur higher per-unit costs for sub-gram quantities. Supplier-reported pricing for 250 mg quantities ranges from approximately $580-3,700 depending on vendor, with bulk pricing (≥1 g) available upon quotation [1]. Comparative vendor analysis indicates consistent molecular characterization (CAS 42607-91-0, MW 620.75, C₂₆H₅₂O₁₄S) and storage conditions (2-8°C or -20°C, protected from moisture) .

PROTAC linker sourcing commercial availability purity specification research reagent

MS-Peg10-thp: Research and Industrial Application Scenarios Based on Validated Linker Capabilities


Sequential PROTAC Conjugation Workflows Requiring Orthogonal Ms/THP Reactivity

Utilize MS-Peg10-thp in two-step PROTAC assembly where the Ms terminus is first displaced by an amine-containing E3 ligase ligand under mild basic conditions (e.g., DIPEA in DMF, RT, 12-16 hours), followed by acid-catalyzed THP deprotection (0.1 M HCl in MeOH, RT, 2 hours) to reveal the terminal hydroxyl for subsequent conjugation to a carboxyl-containing target protein ligand via Steglich esterification. This orthogonal sequence eliminates the risk of homodimerization observed when using bis-electrophilic linkers and avoids the synthetic burden of dual deprotection required with bis-THP-protected analogs .

Target/E3 Ligase Pairs Requiring PEG10 Spacer Length for Optimal Ternary Complex Geometry

Employ MS-Peg10-thp as the linker component when prior linker length SAR optimization (e.g., screening PEG4, PEG6, PEG8, PEG10, PEG12 variants) identifies the PEG10 spacer as producing maximal degradation efficiency (lowest DC₅₀) for the target protein of interest. Published PROTAC development studies demonstrate that linker length can shift DC₅₀ values by >10-fold between PEG8 and PEG12 variants; PEG10 represents a critical intermediate length for targets where ternary complex formation requires specific spatial orientation between E3 ligase and target protein binding interfaces [1].

Academic and Biotech PROTAC Development Requiring Reproducible, Batch-Certified Linker Material

Source MS-Peg10-thp from established commercial vendors offering ≥98% purity and batch-specific Certificates of Analysis. This sourcing strategy ensures linker quality consistency across multi-month PROTAC optimization campaigns, where lot-to-lot variability in custom-synthesized linkers can confound structure-activity relationship interpretation. Commercial availability from multiple independent suppliers also provides supply chain redundancy, mitigating the risk of project delays due to single-source linker unavailability .

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